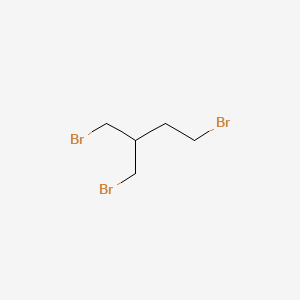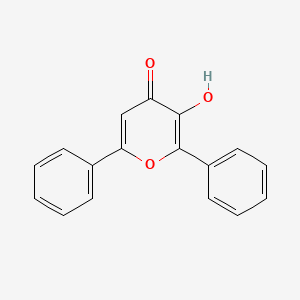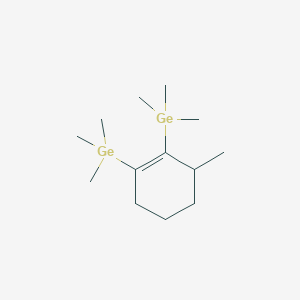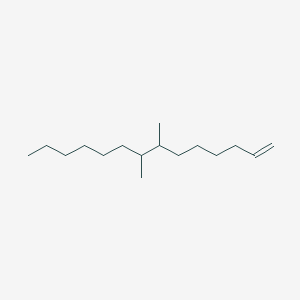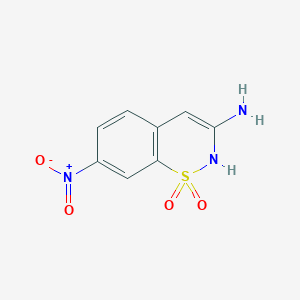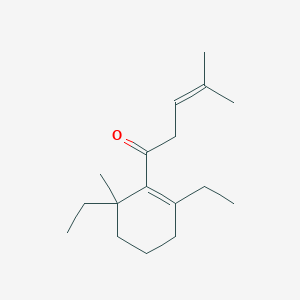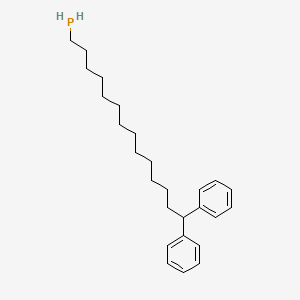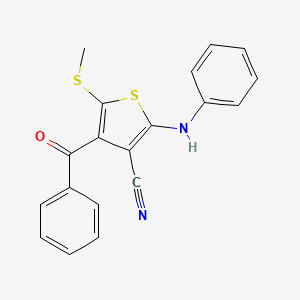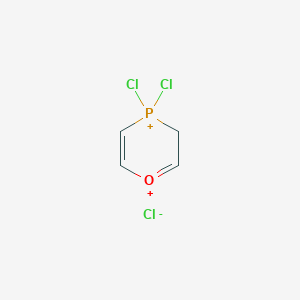
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride is a chemical compound with the molecular formula C3H4Cl2O2P It is known for its unique structure, which includes a phosphorus atom bonded to an oxygen atom, forming a heterocyclic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride typically involves the reaction of phosphorus trichloride (PCl3) with an appropriate diol or alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
PCl3+Diol→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
化学反应分析
Types of Reactions
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
科学研究应用
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of flame retardants and plasticizers.
作用机制
The mechanism by which 4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride exerts its effects involves its ability to interact with various molecular targets. The phosphorus atom in the compound can form bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various chemical reactions and applications.
相似化合物的比较
Similar Compounds
- 4,4-dichloro-3H-1,2-oxaphosphinine-1,2-diium;chloride
- 4,4-dichloro-3H-1,3-oxaphosphinine-1,3-diium;chloride
Uniqueness
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride is unique due to its specific ring structure and the position of the chlorine atoms. This structural uniqueness imparts distinct reactivity and properties compared to its analogs.
属性
CAS 编号 |
114219-86-2 |
|---|---|
分子式 |
C4H5Cl3OP+ |
分子量 |
206.41 g/mol |
IUPAC 名称 |
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride |
InChI |
InChI=1S/C4H5Cl2OP.ClH/c5-8(6)3-1-7-2-4-8;/h1-3H,4H2;1H/q+2;/p-1 |
InChI 键 |
CESPQWKWDMBAPI-UHFFFAOYSA-M |
规范 SMILES |
C1C=[O+]C=C[P+]1(Cl)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




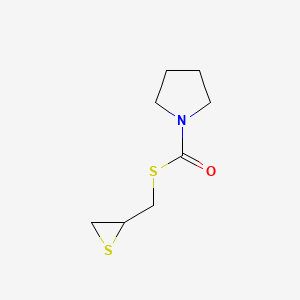
![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
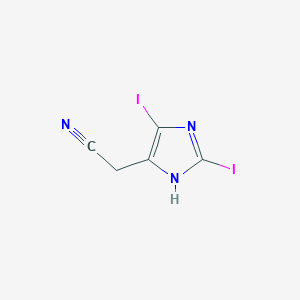
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)
